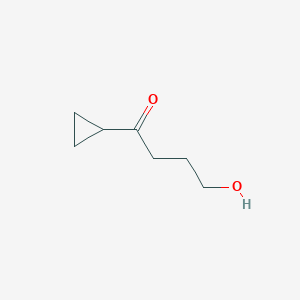

1-Cyclopropyl-4-hydroxy-1-butanone

Description

The Significance of Cyclopropyl (B3062369) and Hydroxyketone Motifs in Modern Organic Chemistry

The cyclopropyl group, a three-membered carbocyclic ring, is a fascinating and increasingly utilized functionality in organic chemistry. Its inherent ring strain imparts unique electronic and conformational properties to molecules. The bond angles in a cyclopropane (B1198618) ring are compressed to 60° from the ideal 109.5° for sp³-hybridized carbons, leading to bent bonds with significant p-character. This feature allows the cyclopropyl group to engage in electronic conjugation with adjacent π-systems, influencing the molecule's reactivity and spectroscopic properties. In medicinal chemistry, the incorporation of a cyclopropyl ring can enhance a drug's potency, metabolic stability, and binding affinity to target proteins. nih.gov It can also serve as a rigid scaffold to control the conformation of flexible molecular chains.

Hydroxyketones, which contain both a hydroxyl (-OH) and a ketone (C=O) group, are versatile synthetic intermediates. The relative position of these two functional groups (α, β, γ, etc.) dictates their chemical behavior and utility. γ-Hydroxy ketones, such as 1-Cyclopropyl-4-hydroxy-1-butanone, are particularly valuable as they can undergo a variety of transformations. rsc.org For instance, they are precursors to γ-lactones through intramolecular cyclization and can be used in the synthesis of various heterocyclic compounds. The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl group within the same molecule allows for a rich and diverse range of intramolecular reactions. The synthesis of hydroxyketones can be achieved through various methods, including the oxidation of diols or the hydration of alkynes. organic-chemistry.org

Structural Characteristics of this compound and Related Butanone Derivatives

The structure of this compound features a cyclopropyl ring directly attached to the carbonyl carbon of a butanone chain, with a primary hydroxyl group at the C4 position. This arrangement confers a unique combination of steric and electronic properties. The cyclopropyl group, with its sp²-like character, influences the reactivity of the adjacent ketone. The primary alcohol at the other end of the four-carbon chain introduces polarity and the potential for hydrogen bonding.

To better understand the structural nuances of this compound, a comparison with related butanone derivatives is insightful. The following table outlines some key structural and physical properties of butanone and some of its derivatives.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Butanone | C₄H₈O | 72.11 | A simple ketone with a four-carbon chain. | |

| This compound | C₇H₁₂O₂ | 128.17 | Contains a cyclopropyl ring and a primary hydroxyl group. | |

| 4-Hydroxy-2-butanone (B42824) | C₄H₈O₂ | 88.11 | A β-hydroxy ketone, with the hydroxyl group at the beta position to the carbonyl. sigmaaldrich.comdrugbank.com | |

| 1-Phenyl-1-butanone | C₁₀H₁₂O | 148.20 | Features a phenyl ring attached to the carbonyl group, increasing aromatic character. nist.gov | |

| 4-Chloro-1-(4-hydroxyphenyl)-1-butanone | C₁₀H₁₁ClO₂ | 198.65 | A more complex derivative with chloro and hydroxyphenyl substituents. chemsynthesis.com |

The structural characteristics of this compound, particularly the interplay between the strained cyclopropyl ring and the reactive hydroxyketone moiety, make it a promising building block in organic synthesis. While specific experimental data for this compound remains limited in publicly accessible literature, its constituent functional groups suggest a rich potential for the construction of complex molecular architectures. Further research into the synthesis and reactivity of this molecule is warranted to fully explore its applications in advanced organic synthesis.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12O2 |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

1-cyclopropyl-4-hydroxybutan-1-one |

InChI |

InChI=1S/C7H12O2/c8-5-1-2-7(9)6-3-4-6/h6,8H,1-5H2 |

InChI Key |

YXVIOCCSHCGWGD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)CCCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Cyclopropyl 4 Hydroxy 1 Butanone and Analogs

Direct Synthetic Approaches to the 1-Cyclopropyl-4-hydroxy-1-butanone Scaffold

Direct synthetic methods aim to construct the core structure of hydroxy-substituted cyclopropyl (B3062369) ketones in a single key step. One notable strategy is the Corey-Chaykovsky cyclopropanation. organic-chemistry.orgwikipedia.org This reaction involves the addition of a sulfur ylide to an α,β-unsaturated ketone (enone), leading to the formation of a cyclopropane (B1198618) ring. organic-chemistry.org

A specific application of this method has been demonstrated in the synthesis of (het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones. nih.govnih.gov In this approach, 2-hydroxychalcones serve as the enone precursors. The reaction is typically carried out using trimethylsulfoxonium (B8643921) iodide and a base, such as sodium hydride, in a mixed solvent system like THF/DMSO. nih.gov The reaction proceeds via a 1,4-addition of the sulfur ylide to the enone, followed by an intramolecular ring closure to form the cyclopropane ring. organic-chemistry.org This method provides a direct route to cyclopropyl ketones bearing a hydroxyl group, albeit on an aryl substituent rather than the aliphatic chain of the target molecule. The reaction conditions are generally mild and tolerate a variety of substituents on the aromatic rings. nih.gov

Table 1: Corey-Chaykovsky Cyclopropanation of 2-Hydroxychalcones nih.gov

| Entry | Substrate (2-Hydroxychalcone) | Ylide Precursor | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-Hydroxychalcone | Trimethylsulfoxonium iodide | NaH | THF/DMSO | (2-(2-Hydroxyphenyl)cyclopropyl)(phenyl)methanone | 70 |

| 2 | 2-Hydroxy-4'-methoxychalcone | Trimethylsulfoxonium iodide | NaH | THF/DMSO | (2-(2-Hydroxyphenyl)cyclopropyl)(4-methoxyphenyl)methanone | 76 |

This table is generated based on the data presented in the referenced literature and illustrates the direct synthesis of hydroxy-substituted cyclopropyl ketone analogs.

Synthetic Routes via Precursor Transformations

Conversion from 2-Hydroxycyclobutanones

The transformation of 2-hydroxycyclobutanones represents a potential synthetic pathway to cyclopropyl ketones through ring contraction. This process is an example of an α-ketol rearrangement, which involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone, typically induced by acid, base, or heat. wikipedia.org In this rearrangement, the transformation of an alkoxide to a carbonyl group occurs with a simultaneous shift of the bonding electrons of the migrating group. wikipedia.org

For 2-alkyl-substituted 2-hydroxycyclobutanones, an acid-catalyzed rearrangement can lead to the formation of the corresponding cyclopropyl ketones. The mechanism involves protonation of the hydroxyl group, followed by a ring-contraction step where a carbon of the cyclobutane (B1203170) ring migrates, leading to the formation of a more stable cyclopropyl methyl ketone derivative. This method offers a route to the cyclopropyl ketone core from a four-membered ring precursor.

Ring Opening and Rearrangement of Cyclopropanols

Cyclopropanols are valuable synthetic intermediates due to the inherent strain in their three-membered ring, which facilitates various ring-opening reactions. These reactions can be promoted by transition metals or other reagents to introduce functional groups at the β-position of a ketone. nih.gov

While a direct conversion to this compound is not prominently reported, the general strategy can be adapted. For instance, a mild, iodine-promoted ring-opening selenation of cyclopropanols has been developed to synthesize β-hydroxy selenylated ketones. nih.gov This reaction introduces a hydroxyl group from water and a selenyl group from a diselenide across the cleaved bond. nih.gov Similarly, copper(I)-catalyzed ring-opening cyanation of cyclopropanols provides an efficient route to β-cyano ketones. nih.gov

To synthesize the target γ-hydroxy ketone, a hypothetical approach would involve the ring opening of a cyclopropanol (B106826) precursor that already contains a protected hydroxyl group in the side chain. For example, a 1-(3-(tert-butyldimethylsilyloxy)propyl)cyclopropan-1-ol could potentially undergo a ring-opening reaction, followed by oxidation of the resulting alcohol and deprotection to yield this compound.

Derivatization of Butanediols to Hydroxyketones

The selective oxidation of a diol is a classical challenge in organic synthesis. The derivatization of 1,4-butanediol (B3395766) to this compound would require a selective oxidation of one of the primary hydroxyl groups to a ketone, followed by further functionalization.

Biocatalytic methods offer a high degree of selectivity for alcohol oxidations. While the direct selective oxidation of 1,4-butanediol to a hydroxyketone is not widely documented, related biotransformations have been studied. For example, the bacterium Pseudomonas putida is capable of oxidizing 1,4-butanediol to 4-hydroxybutyrate. nih.gov This transformation is carried out by alcohol and aldehyde oxidases. nih.gov Although this leads to a carboxylic acid, it demonstrates the feasibility of selective enzymatic oxidation at one terminus of the diol.

Other biocatalytic systems, such as those employing alcohol dehydrogenases, are well-established for the oxidation of alcohols. acsgcipr.orgfrontiersin.orgacsgcipr.org These enzymes typically require a cofactor like NAD⁺ or NADP⁺. acsgcipr.org While often used for the synthesis of α-hydroxy ketones from vicinal diols, the principles could be applied to the selective oxidation of 1,4-butanediol if an enzyme with appropriate regioselectivity were identified. nih.govnih.gov For instance, the reverse reaction, the asymmetric reduction of 4-hydroxy-2-butanone (B42824) to (R)-1,3-butanediol, has been achieved with high conversion using the yeast Candida krusei. nih.gov

Catalytic Strategies in this compound Synthesis

Gold-Catalyzed Transformations

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools in organic synthesis for the activation of alkynes and other unsaturated systems under mild conditions. nih.gov These catalysts can facilitate complex cyclizations and rearrangements.

A notable gold-catalyzed reaction is the synthesis of γ-hydroxyketones from 5-allyloxy-1-ynes. This reaction proceeds through a domino sequence initiated by the gold(I) catalyst, involving a sigmatropic allyl migration and subsequent hydration of the alkyne to form the ketone. While this method does not directly involve a cyclopropyl group, it provides a template for constructing γ-hydroxyketones using gold catalysis.

More directly related to the target scaffold are gold(I)-catalyzed reactions of 1-(1-alkynyl)-cyclopropyl ketones. nih.govorganic-chemistry.org These substrates can undergo a cascade reaction in the presence of a gold catalyst and various nucleophiles to generate highly substituted furans. organic-chemistry.org This demonstrates the ability of gold catalysts to activate alkynes in the presence of a cyclopropyl ketone moiety.

Furthermore, gold-catalyzed intramolecular cyclizations of γ-hydroxyalkynones have been reported to yield substituted 3(2H)-furanones. researchgate.net This type of reaction highlights the compatibility of gold catalysis with hydroxyl groups and its utility in forming cyclic structures from precursors bearing both hydroxyl and alkyne functionalities. The development of a gold-catalyzed method to directly synthesize this compound would likely involve the hydration of a suitable alkynol precursor containing a cyclopropyl group.

Organocatalytic Applications

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a sustainable and efficient alternative to metal-based catalysts. In the context of synthesizing cyclopropyl ketones, organocatalytic approaches have shown promise. For instance, the α-cyclopropanation of ketones can be achieved through hydrogen borrowing catalysis. acs.orgnih.gov This method involves the in-situ generation of a carbonyl compound from an alcohol, which then participates in an aldol (B89426) condensation with a ketone to form an enone. acs.orgnih.gov Subsequent reduction of the enone yields the cyclopropanated product. acs.orgnih.gov This strategy has been successfully applied to the synthesis of α-cyclopropyl ketones, which can be further converted to valuable α-cyclopropyl carboxylic acids. acs.orgnih.gov

Another notable organocatalytic application involves the formal [3+2] cycloadditions of alkyl cyclopropyl ketones with alkenes and alkynes. acs.org This reaction, facilitated by SmI2 catalysis, allows for the synthesis of highly substituted cyclopentane (B165970) and cyclopentene (B43876) ring systems. acs.org The use of SmI2 in a catalytic fashion represents a significant advancement towards more sustainable synthetic practices. acs.org

Palladium-Catalyzed Coupling Reactions of Related Butanones

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions have been widely applied in the synthesis of complex molecules, including those containing butanone frameworks. nih.gov The versatility of palladium catalysis allows for a broad range of coupling partners, including aryl chlorides, which are often more readily available and less expensive than their bromide or iodide counterparts. nih.gov The development of bulky trialkylphosphine ligands has been crucial in enabling the coupling of challenging substrates under mild conditions. nih.gov

The general mechanism of a palladium-catalyzed coupling reaction involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the desired product and regenerate the Pd(0) catalyst. youtube.com This catalytic cycle allows for the efficient formation of new bonds with high functional group tolerance. youtube.com

Table 1: Examples of Palladium-Catalyzed Coupling Reactions

| Reaction Type | Coupling Partners | Catalyst System | Key Features |

| Suzuki-Miyaura | Aryl Halide + Organoboron Reagent | Pd(0) / Phosphine (B1218219) Ligand | Wide functional group tolerance, mild reaction conditions. nih.govyoutube.com |

| Stille | Aryl Halide + Organotin Reagent | Pd(0) / Phosphine Ligand | Tolerant of a variety of functional groups. nih.gov |

| Negishi | Aryl Halide + Organozinc Reagent | Pd(0) / Phosphine Ligand | High reactivity, allowing for coupling of hindered substrates. nih.gov |

| Heck | Aryl Halide + Alkene | Pd(0) / Phosphine Ligand | Forms a new carbon-carbon bond at the site of the alkene. nih.gov |

Stereoselective Synthesis of this compound and Chiral Analogs

The synthesis of chiral molecules with high stereoselectivity is a major focus in modern organic chemistry, particularly for the preparation of pharmaceuticals. The stereoselective synthesis of this compound and its analogs can be achieved through various diastereoselective and enantioselective methodologies.

Diastereoselective synthesis aims to control the formation of one diastereomer over others. One approach involves the reduction of β-hydroxy ketones. For example, the use of tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) as a mild reducing agent can lead to the formation of anti-diols with high diastereoselectivity. researchgate.net The mechanism is believed to involve an intramolecular hydride delivery from an alkoxydiacetoxyborohydride intermediate. researchgate.net

Enantioselective synthesis focuses on producing a single enantiomer of a chiral compound. Organocatalysis has proven to be a powerful strategy for achieving high enantioselectivity. For instance, cinchona alkaloid squaramide catalysts have been successfully employed in the enantioselective [4+2] cyclization of hydroxymaleimides with ortho-hydroxyphenyl para-quinone methides, yielding chiral hemiketals with excellent enantiomeric excess. rsc.org

Biocatalysis also offers a highly selective method for preparing chiral alcohols. The asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol has been achieved with absolute stereoselectivity using a newly isolated strain of Pichia jadinii. researchgate.net

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use renewable resources.

Continuous-flow chemistry has emerged as a key technology for sustainable synthesis. nih.gov It offers several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. nih.govtue.nl The synthesis of various active pharmaceutical ingredients has been successfully demonstrated using continuous-flow systems, often integrating multiple reaction steps into a single, uninterrupted process. tue.nlrsc.org

A method for preparing cyclopropyl methyl ketone, a related compound, utilizes a continuous process where α-acetyl-γ-butyrolactone is passed through a heated fixed-bed reactor containing a metal halide catalyst. google.com This method is reported to have high production efficiency and reduced environmental impact. google.com Continuous-flow systems can also be combined with other green technologies, such as photochemistry, to enable novel and efficient transformations. nih.gov

Table 2: Comparison of Batch vs. Continuous-Flow Synthesis

| Feature | Batch Synthesis | Continuous-Flow Synthesis |

| Reaction Vessel | Single, large vessel | Series of interconnected tubes or microreactors |

| Heat & Mass Transfer | Often limited, can lead to hotspots | Excellent, due to high surface-area-to-volume ratio |

| Safety | Higher risk with exothermic or hazardous reactions | Improved safety due to small reaction volumes |

| Scalability | Can be challenging, often requires process redesign | More straightforward, by running the system for longer |

| Process Control | More difficult to control precisely | Precise control over reaction parameters |

Atom Economy and Waste Minimization in this compound Production

The principles of green chemistry are increasingly integral to the development of synthetic methodologies in the chemical industry, emphasizing not only the efficiency of a reaction in terms of yield but also its environmental impact. Atom economy and waste minimization are central tenets of this philosophy, guiding the design of processes that maximize the incorporation of reactant atoms into the final product and reduce the generation of hazardous byproducts. The synthesis of this compound, while not extensively detailed in publicly available literature with a specific focus on green metrics, can be analyzed through established synthetic routes to evaluate its adherence to these principles.

A plausible and efficient method for the synthesis of this compound involves the nucleophilic addition of a cyclopropyl organometallic reagent, such as cyclopropylmagnesium bromide, to γ-butyrolactone. This reaction is a well-established transformation in organic synthesis for the formation of hydroxy ketones from lactones.

The reaction proceeds via the opening of the γ-butyrolactone ring by the cyclopropyl Grignard reagent. The initial addition forms a tetrahedral intermediate which, upon workup with a mild acid, yields the desired this compound.

Atom Economy Calculation:

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. acs.org For the synthesis of this compound from cyclopropylmagnesium bromide and γ-butyrolactone, the balanced chemical equation for the main reaction is:

C₃H₅MgBr + C₄H₆O₂ → C₇H₁₂O₂ + Mg(OH)Br (after aqueous workup)

To calculate the theoretical atom economy, we consider the atoms incorporated into the desired product versus all atoms of the reactants.

Molecular Weight of this compound (C₇H₁₂O₂): 128.17 g/mol

Molecular Weight of γ-Butyrolactone (C₄H₆O₂): 86.09 g/mol

Molecular Weight of Cyclopropylmagnesium bromide (C₃H₅MgBr): 145.31 g/mol

The calculation for atom economy is as follows:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

Atom Economy = (128.17 / (86.09 + 145.31)) x 100% ≈ 55.4%

This calculation reveals that, under ideal conditions, a significant portion of the reactant atoms are not incorporated into the final product, primarily due to the formation of magnesium salt byproducts.

Waste Minimization Strategies:

Solvent Selection and Recycling: The Grignard reaction is typically performed in anhydrous ethers like diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.com These solvents are volatile and pose environmental and safety concerns. The use of higher-boiling point ethers or solvent-free reaction conditions, if feasible, could reduce solvent loss. Furthermore, implementing efficient solvent recovery and recycling protocols is crucial for minimizing waste.

Catalytic Alternatives: While the Grignard reaction is stoichiometric, exploring catalytic routes could significantly improve atom economy and reduce waste. For instance, the development of a catalytic method using a cyclopropylboron reagent in place of a Grignard reagent might offer a more environmentally benign alternative.

Work-up Procedure Optimization: The aqueous work-up step to quench the reaction and hydrolyze the intermediate is a major source of waste. The use of a minimal amount of quenching agent and the selection of an environmentally friendly acid are important considerations. The resulting aqueous layer containing magnesium salts requires proper treatment and disposal.

Process Intensification: The adoption of continuous flow chemistry over traditional batch processing can offer significant advantages in terms of waste reduction. Flow reactors can provide better control over reaction parameters, leading to higher yields and selectivities, and can minimize the volume of solvent required.

Illustrative Data on Synthetic Efficiency:

| Synthesis Method | Reactants | Theoretical Atom Economy (%) | Key Waste Products | Potential for Waste Minimization |

| Grignard Reaction | γ-Butyrolactone, Cyclopropylmagnesium bromide | 55.4% | Magnesium salts, Ether solvents | Solvent recycling, optimized work-up |

| Hypothetical Catalytic Route | γ-Butyrolactone, Cyclopropylboronic acid, Catalyst | >80% (estimated) | Boronic acid derivatives, solvent | Catalyst recycling, use of greener solvents |

This table illustrates that a shift towards catalytic methods could dramatically improve the atom economy and reduce the generation of stoichiometric inorganic waste.

Mechanistic Elucidation of 1 Cyclopropyl 4 Hydroxy 1 Butanone Reactivity

Ring Transformation Mechanisms

The high ring strain of the cyclopropyl (B3062369) group in 1-Cyclopropyl-4-hydroxy-1-butanone makes it susceptible to various ring transformation reactions. These transformations are often initiated by the formation of a carbocation, either through protonation of the carbonyl oxygen or the hydroxyl group, leading to ring expansion, contraction, or cleavage.

Cyclopropyl Ring Expansions

The expansion of the cyclopropyl ring in cyclopropyl ketones is a well-documented phenomenon, typically proceeding through a carbocation intermediate. In the case of this compound, acid catalysis can initiate the process. Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon. This is followed by a 1,2-alkyl shift, where a bond from the cyclopropyl ring migrates to the adjacent carbocation, relieving ring strain and forming a more stable, larger ring system, such as a cyclobutanol (B46151) derivative. This type of rearrangement is analogous to the pinacol (B44631) rearrangement and can be influenced by the specific reaction conditions and the substitution pattern on the cyclopropyl ring. organic-chemistry.orgmasterorganicchemistry.com The driving force for this expansion is the significant release of strain energy associated with the three-membered ring. stackexchange.com

Ring Cleavage Reactions of Cyclopropyl Groups

The cyclopropane (B1198618) ring in cyclopropyl ketones is susceptible to cleavage under both reductive and oxidative conditions. nih.govrsc.org Reductive cleavage, for example, using metal-ammonia solutions like lithium in liquid ammonia, can lead to the opening of the three-membered ring. rsc.orgcore.ac.uk The mechanism is proposed to involve the formation of a carbanionic species that subsequently rearranges. rsc.org The regioselectivity of the cleavage can be influenced by substituents on the cyclopropyl ring. rsc.org

Transition metal-catalyzed reactions also provide a powerful method for the C–C bond activation and cleavage of cyclopropyl ketones. nih.gov For instance, nickel-catalyzed cross-coupling reactions with organozinc reagents can result in 1,3-difunctionalized, ring-opened products. nih.gov The presence of the ortho-hydroxy group in related aryl cyclopropyl ketones has been noted to activate the three-membered ring towards opening. nih.gov

Rearrangement Processes Involving the Butanone Backbone and Cyclopropyl Moiety

The interplay between the hydroxyl group on the butanone backbone and the adjacent cyclopropyl ring facilitates several rearrangement reactions, most notably those of the pinacol and semipinacol type.

Pinacol-Type Rearrangements of Hydroxycyclopropyl Carbinols

The pinacol rearrangement is a classic acid-catalyzed reaction of 1,2-diols that proceeds through a carbocation intermediate, leading to a ketone or aldehyde via a 1,2-alkyl or -hydride shift. masterorganicchemistry.comwikipedia.org While this compound is not a 1,2-diol itself, its derivatives or related structures that are vicinal diols can undergo this rearrangement. The general mechanism involves protonation of one hydroxyl group, its departure as water to form a carbocation, and subsequent migration of an adjacent group to the carbocationic center. wikipedia.orgyoutube.comresearchgate.net The migratory aptitude of different groups plays a crucial role in determining the product distribution. The driving force is the formation of a resonance-stabilized oxonium ion, which upon deprotonation yields the final carbonyl compound. wikipedia.org

Semipinacol Rearrangements in Related Systems

The semipinacol rearrangement is a broader class of reactions that share mechanistic features with the pinacol rearrangement but start from substrates other than 1,2-diols, such as α-hydroxy epoxides, allylic alcohols, or α-hydroxy ketones. psu.edunih.govwikipedia.org These reactions are valuable for constructing complex molecular architectures, including quaternary carbon centers and β-functionalized ketones. nih.gov

In a system related to this compound, a semipinacol rearrangement could be initiated by the activation of the hydroxyl group (e.g., by converting it into a better leaving group) or by the introduction of a leaving group on the adjacent carbon. The subsequent 1,2-migration of a carbon or hydrogen atom would lead to a rearranged carbonyl product. wikipedia.org The stereochemistry of the starting material often dictates the stereochemical outcome of the rearrangement, with the migrating group typically being anti-periplanar to the leaving group. nih.gov

Table of Reaction Conditions and Products:

| Reaction Type | Reagents and Conditions | Typical Products |

| Cyclopropyl Ring Expansion | Acid catalysis (e.g., H₂SO₄) | Cyclobutanol derivatives |

| Ring Cleavage (Reductive) | Metal-ammonia solution (e.g., Li/NH₃) | Ring-opened saturated ketones |

| Ring Cleavage (Cross-Coupling) | Ni catalyst, organozinc reagent, TMSCl | 1,3-difunctionalized ring-opened products |

| Pinacol Rearrangement | Acid catalysis on a 1,2-diol derivative | Rearranged ketones or aldehydes |

| Semipinacol Rearrangement | Lewis or Brønsted acids on α-hydroxy epoxides or similar | β-functionalized ketones |

Carbon-Carbon Bond Activation in Strain-Release Transformations

The high ring strain of the cyclopropyl group in this compound is a key driver for its reactivity. The activation of the carbon-carbon bonds within this three-membered ring is a thermodynamically favorable process due to the release of this inherent strain. nih.govnih.gov This process is often facilitated by transition metal catalysts, which can insert into the C-C bond, leading to the formation of metallacyclobutane intermediates. These intermediates can then undergo further reactions, such as reductive elimination or β-carbon elimination, to yield a variety of ring-opened products.

The presence of the carbonyl group in this compound plays a crucial role in directing the C-C bond activation. The coordination of the carbonyl oxygen to a metal center can position the catalyst for oxidative addition into one of the adjacent cyclopropyl C-C bonds. The regioselectivity of this bond cleavage can be influenced by the substitution pattern on the cyclopropyl ring and the nature of the catalyst and ligands employed.

A general representation of transition metal-catalyzed C-C bond activation in a cyclopropyl ketone is depicted below:

Scheme 1: Generalized Transition Metal-Catalyzed C-C Bond Activation

In this generalized scheme, a transition metal complex ([M]Ln) coordinates to the cyclopropyl ketone, leading to the oxidative addition into a C-C bond of the cyclopropyl ring to form a metallacyclobutane intermediate.

Pathways Involving Reactive Intermediates

The diverse reactivity of this compound can be rationalized by considering the formation of various reactive intermediates. The specific pathway followed often depends on the reaction conditions, such as the presence of radical initiators, acids, or bases.

Radical reactions of this compound can be initiated by the abstraction of a hydrogen atom or by the homolytic cleavage of a C-C bond. The resulting cyclopropylcarbinyl radical is a key intermediate that is known to undergo rapid ring-opening to form the corresponding homoallylic radical. nih.gov This rearrangement is extremely fast, with rate constants typically in the range of 10⁸ s⁻¹.

The rate of this ring-opening provides a useful "radical clock" for determining the rates of other radical reactions. If a radical reaction with the cyclopropylcarbinyl radical is faster than its rearrangement, the cyclopropyl moiety will be retained in the product. Conversely, if the rearrangement is faster, ring-opened products will be observed.

The presence of the hydroxyl group in this compound can also influence radical pathways. For instance, intramolecular hydrogen abstraction by a radical centered elsewhere in the molecule can lead to the formation of cyclic ethers.

Table 1: Representative Radical Reactions and Intermediates

| Reaction Type | Initiator | Key Intermediate | Potential Products |

|---|---|---|---|

| Hydrogen Abstraction | Radical Initiator (e.g., AIBN) | Cyclopropylcarbinyl radical | Retained cyclopropyl structure, Ring-opened products |

| Halogenation | NBS, light | Brominated cyclopropyl or ring-opened products | Brominated derivatives |

Acid-catalyzed reactions of this compound proceed through cationic intermediates. Protonation of the carbonyl oxygen or the hydroxyl group can lead to the formation of a cyclopropylcarbinyl cation. Similar to the corresponding radical, this cation is highly prone to rearrangement. nih.govacs.org The cyclopropylcarbinyl cation can undergo a disrotatory ring-opening to form a homoallylic cation or rearrange to a cyclobutyl cation.

The stability of these carbocations and the energy barriers for their interconversion are crucial in determining the product distribution. nih.gov The solvent and the nature of the counter-ion can significantly influence the lifetime and reactivity of these cationic intermediates. For example, in the presence of a nucleophile, trapping of the carbocation can compete with rearrangement, leading to a mixture of products.

Recent studies combining experimental and theoretical approaches have provided detailed insights into the nature of the cyclopropyl cation, suggesting it may exist as a transition state rather than a stable intermediate in its ring-opening process. nih.gov

Table 2: Potential Cationic Rearrangements of Protonated this compound

| Initial Cation | Rearrangement Pathway | Resulting Cation | Potential Final Products |

|---|---|---|---|

| Cyclopropylcarbinyl cation | Disrotatory ring-opening | Homoallylic cation | Unsaturated alcohols, dienes |

In certain reactions, particularly cycloadditions or reactions with nucleophiles and electrophiles, the formation of zwitterionic intermediates can be considered. While direct evidence for zwitterionic intermediates in the reactions of this compound is not extensively documented, analogies can be drawn from studies on other cyclic ketones. scispace.comrsc.org For instance, in a [3+2] cycloaddition reaction, a zwitterionic intermediate might be formed, although computational studies on similar systems suggest that such reactions can also proceed through a concerted, one-step mechanism. nih.gov

The polarity of the solvent can play a significant role in stabilizing or destabilizing potential zwitterionic intermediates. In polar solvents, the formation of a zwitterion might be more favorable. However, conclusive evidence for the involvement of zwitterionic intermediates in the reactions of this compound would require dedicated mechanistic studies.

Kinetic and Thermodynamic Studies of Reaction Processes

Understanding the kinetics and thermodynamics of the reactions of this compound is essential for controlling the reaction pathways and product selectivity.

The characterization of transition states is fundamental to elucidating reaction mechanisms. Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for modeling the geometries and energies of transition states in the reactions of complex molecules like this compound.

For the ring-opening of the cyclopropylcarbinyl radical or cation, for example, the transition state involves the concerted breaking of a C-C bond and rotation of the methylene (B1212753) groups. The energy of this transition state determines the rate of the rearrangement.

Kinetic studies, such as measuring reaction rates at different temperatures, can provide experimental activation parameters (enthalpy and entropy of activation). These experimental values can then be compared with computationally derived parameters to validate the proposed mechanism and transition state structures. For instance, the rate constants for the gas-phase reactions of OH radicals with structurally related compounds like 1,4-butanediol (B3395766) have been measured, providing a basis for estimating the reactivity of this compound under atmospheric conditions. nih.gov

Table 3: Key Parameters in Transition State Analysis

| Parameter | Description | Method of Determination |

|---|---|---|

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Experimental (Arrhenius plot), Computational (DFT) |

| Enthalpy of Activation (ΔH‡) | The change in enthalpy in going from reactants to the transition state. | Experimental (Eyring plot), Computational (DFT) |

| Entropy of Activation (ΔS‡) | The change in entropy in going from reactants to the transition state. | Experimental (Eyring plot), Computational (DFT) |

Reaction Coordinate Analysis

The reactivity of this compound is primarily dictated by the cyclopropyl ketone moiety, a functional group known for its unique electronic and steric properties that facilitate a variety of chemical transformations. The inherent strain of the three-membered cyclopropane ring makes it susceptible to ring-opening reactions, which can proceed through different mechanistic pathways depending on the reaction conditions and reagents involved. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the reaction coordinates for the reactions of analogous cyclopropyl ketones. These analyses map the energy profile of a reaction as it progresses from reactants to products, identifying key intermediates and transition states.

The reaction coordinate for transformations involving cyclopropyl ketones often begins with the activation of the ketone. This can be achieved through various means, including coordination to a Lewis acid, protonation, or single-electron transfer to form a ketyl radical intermediate. acs.orgnih.gov The subsequent steps typically involve the cleavage of a C-C bond within the strained cyclopropane ring.

One of the most studied reactions of cyclopropyl ketones is their participation in formal [3+2] cycloadditions with various unsaturated partners like alkenes and alkynes. acs.orgnih.govacs.org In these reactions, the cyclopropyl ketone acts as a three-carbon synthon. The reaction mechanism, and therefore the reaction coordinate, can vary significantly. For instance, in samarium(II) iodide (SmI2)-catalyzed reactions, a single-electron transfer from SmI2 to the cyclopropyl ketone is a key initiating step, leading to a ketyl radical. acs.org The subsequent ring opening of this radical intermediate generates a more stable radical that can then engage in the cycloaddition.

The table below presents calculated activation barriers for the SmI2-catalyzed coupling reactions of representative cyclopropyl ketones, illustrating the influence of the substituent on the ketone.

| Cyclopropyl Ketone | Substituent Type | Calculated Activation Barrier (kcal mol⁻¹) |

| Cyclohexyl cyclopropyl ketone | Alkyl | 25.4 |

| Phenyl cyclopropyl ketone | Aryl | 24.6 |

| Data sourced from computational studies on SmI2-catalyzed intermolecular coupling reactions. acs.org |

In phosphine-catalyzed ring-opening reactions of cyclopropyl ketones, DFT studies have mapped out a multi-step reaction coordinate. rsc.org This process is initiated by the nucleophilic attack of the phosphine (B1218219) on the cyclopropyl ring, leading to a zwitterionic intermediate. rsc.org The subsequent steps involve intramolecular rearrangements, such as Michael additions and Wittig-type reactions, to form the final products. rsc.org The calculated energy barrier for the initial nucleophilic substitution to open the three-membered ring is a critical point on the reaction coordinate. rsc.org

Visible light photocatalysis offers another pathway for the activation of cyclopropyl ketones, particularly aryl cyclopropyl ketones. nih.gov In these systems, a photosensitizer, such as Ru(bpy)32+, absorbs light and promotes a single-electron transfer to the cyclopropyl ketone, generating a radical anion. nih.gov This intermediate then undergoes ring opening and subsequent reaction with an olefin to form a cyclopentane (B165970) ring system. nih.gov While aliphatic cyclopropyl ketones like this compound have been found to be less reactive under these specific photocatalytic conditions, the underlying principles of radical anion formation and subsequent reaction steps provide a valuable model for its potential reactivity under different conditions. nih.gov

The following table summarizes key mechanistic steps and intermediates identified in the reaction coordinate analysis of various cyclopropyl ketone reactions.

| Reaction Type | Initiating Step | Key Intermediate(s) | Subsequent Steps |

| SmI2-Catalyzed Cycloaddition | Single-electron transfer | Ketyl radical | Ring-opening, radical addition |

| Phosphine-Catalyzed Ring-Opening | Nucleophilic attack | Zwitterionic intermediate, enolate | Intramolecular Michael addition, Wittig reaction |

| Visible Light Photocatalysis | Single-electron transfer | Radical anion | Ring-opening, cycloaddition |

| Information compiled from various mechanistic and computational studies. acs.orgnih.govrsc.org |

Functionalization and Derivatization Strategies for 1 Cyclopropyl 4 Hydroxy 1 Butanone

Selective Transformations of the Ketone Functionality

The ketone group in 1-Cyclopropyl-4-hydroxy-1-butanone is a prime site for a variety of chemical modifications. Selective reduction of the ketone to a secondary alcohol can be achieved using a range of reducing agents, with the choice of reagent influencing the stereochemical outcome. For instance, biocatalytic reductions often provide high enantioselectivity. In a study on the asymmetric reduction of the related 4-hydroxy-2-butanone (B42824), a newly isolated strain of Pichia jadinii demonstrated the ability to produce (R)-1,3-butanediol with absolute stereochemical selectivity. This highlights the potential for enzymatic systems to afford chiral diols from γ-hydroxyketones.

Beyond reduction, the ketone can undergo nucleophilic addition reactions with organometallic reagents, such as Grignard or organolithium compounds, to introduce new carbon-carbon bonds and create tertiary alcohols. The reactivity of the ketone also allows for the formation of imines and enamines, which can then serve as intermediates for further functionalization, including alpha-alkylation or participation in cycloaddition reactions.

Selective Transformations of the Hydroxyl Group

The primary hydroxyl group offers another handle for derivatization. Standard transformations such as esterification and etherification can be readily accomplished to introduce a wide array of functional groups, thereby modifying the molecule's polarity, solubility, and biological activity. For example, esterification with various acyl chlorides or anhydrides can be performed, and etherification, through Williamson ether synthesis, allows for the introduction of diverse alkyl or aryl moieties.

Oxidation of the primary alcohol to an aldehyde or a carboxylic acid represents another key transformation. Selective oxidation of the hydroxyl group in the presence of the ketone can be challenging but may be achieved using specific reagents and reaction conditions that favor the primary alcohol.

Functionalization of the Cyclopropyl (B3062369) Ring System

The cyclopropyl ring, while generally stable, can undergo specific transformations, particularly when activated by the adjacent ketone. The strain energy of the three-membered ring makes it susceptible to ring-opening reactions under various conditions. For instance, acid-catalyzed ring-opening can lead to the formation of homoallylic alcohols or other rearranged products. Reductive ring-opening, often employing dissolving metal reductions, can also be utilized to generate linear ketone derivatives. A study on the metal-ammonia reduction of acetylcyclopropanes demonstrated that both steric and electronic factors of substituents on the cyclopropane (B1198618) ring influence the direction of ring-opening.

Furthermore, the presence of the ketone activates the adjacent C-H bonds of the cyclopropyl ring, potentially allowing for functionalization through radical or transition-metal-catalyzed processes.

Cascade and Tandem Reactions for Advanced Derivatization

The bifunctional nature of this compound makes it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation. For example, an intramolecular aldol-type reaction could be envisioned, where the enolate of the ketone attacks an oxidized form of the hydroxyl group (an aldehyde), leading to the formation of a cyclic product.

While specific examples for this compound are not extensively documented, the principles of cascade reactions are well-established. For instance, the synthesis of various heterocyclic compounds often relies on cascade sequences initiated from precursors with multiple functional groups.

Utilization of this compound as a Synthetic Building Block for Complex Molecules

The diverse reactivity of this compound positions it as a valuable building block in the synthesis of more complex molecules, including natural products and pharmaceutically active compounds. The combination of the cyclopropyl ketone moiety and the hydroxyl group allows for the construction of intricate molecular architectures.

For example, derivatives of cyclopropyl ketones are utilized in the synthesis of various heterocyclic systems. The synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones has been developed, and these compounds serve as precursors for bioactive molecules. Although direct applications of this compound are not widely reported, its structural motifs are found in various biologically active compounds. For instance, fluoroquinolone antibiotics often contain a cyclopropyl group, and numerous pharmaceuticals possess hydroxyl and ketone functionalities that are crucial for their biological activity. The synthesis of novel 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid derivatives highlights the importance of the cyclopropyl moiety in antibacterial agents.

Advanced Spectroscopic and Analytical Characterization of 1 Cyclopropyl 4 Hydroxy 1 Butanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide precise information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR and ¹³C NMR

One-dimensional ¹H (proton) and ¹³C NMR spectra reveal the number of chemically non-equivalent protons and carbons and provide clues about their local electronic environment. libretexts.org The chemical shifts are influenced by adjacent functional groups, such as the ketone and alcohol moieties in 1-Cyclopropyl-4-hydroxy-1-butanone. oregonstate.edu

In the ¹H NMR spectrum, the protons of the butanone chain are expected to show distinct signals. The methylene (B1212753) protons adjacent to the carbonyl group (H-2) would be deshielded, appearing as a triplet. The methylene protons next to the hydroxyl group (H-4) would also appear as a triplet at a lower chemical shift. The protons on the cyclopropyl (B3062369) ring exhibit complex splitting patterns due to geminal and vicinal coupling; the methine proton (H-1') is significantly deshielded by the adjacent carbonyl group. dtic.mil A broad singlet, whose position is solvent and concentration-dependent, is expected for the hydroxyl proton (4-OH). ucl.ac.uk

The ¹³C NMR spectrum is characterized by a downfield signal for the carbonyl carbon (C-1) typically found between 160-220 ppm. libretexts.org The carbon bearing the hydroxyl group (C-4) would appear in the range typical for alcohols (around 60 ppm), while the other carbons of the chain and the cyclopropyl ring would resonate at higher fields. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Position | Predicted δ (ppm) | Multiplicity | Position | Predicted δ (ppm) |

| H-2 | ~2.9 - 3.1 | t (Triplet) | C-1 (C=O) | ~208 - 212 |

| H-3 | ~1.9 - 2.1 | m (Multiplet) | C-4 (-CH₂OH) | ~58 - 62 |

| H-4 | ~3.7 - 3.9 | t (Triplet) | C-3 | ~28 - 32 |

| 4-OH | Variable | br s (Broad Singlet) | C-2 | ~38 - 42 |

| H-1' | ~1.8 - 2.0 | m (Multiplet) | C-1' | ~18 - 22 |

| H-2'/H-3' | ~0.8 - 1.2 | m (Multiplet) | C-2'/C-3' | ~10 - 14 |

2D NMR Techniques for Connectivity Elucidation

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations between nuclei. huji.ac.il

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling correlations. sdsu.edu For this compound, cross-peaks would be expected between H-2 and H-3, and between H-3 and H-4, confirming the linear butanone chain. Correlations would also be seen between the protons on the cyclopropyl ring. youtube.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu Each signal in the HSQC spectrum links a specific proton resonance to its corresponding carbon resonance in the table above, for example, linking the triplet at ~3.8 ppm to the carbon at ~60 ppm confirms the -CH₂OH group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com It is instrumental for connecting the different fragments of the molecule. Key correlations would include the one between the cyclopropyl protons (H-1', H-2'/3') and the carbonyl carbon (C-1), and between the H-2 and H-3 protons and the carbonyl carbon (C-1). These correlations unambiguously establish the placement of the cyclopropyl ring and the ketone functionality.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly sensitive to polar bonds, making it excellent for identifying the hydroxyl and carbonyl groups. The most prominent feature in the IR spectrum of this compound would be a strong, sharp absorption from the C=O stretch of the ketone. For analogous cyclopropyl ketones, this peak appears around 1690-1705 cm⁻¹. nist.gov Another key feature is the strong, broad absorption band for the O-H stretching vibration of the alcohol group, typically found in the 3200-3600 cm⁻¹ region. nist.govyoutube.com

Table 2: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Alkyl (CH₂, CH) | 2850 - 3010 | Medium-Strong |

| C=O Stretch | Ketone | 1690 - 1705 | Strong, Sharp |

| C-O Stretch | Alcohol | 1050 - 1150 | Medium-Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR, being particularly sensitive to non-polar, symmetric vibrations. While the C=O stretch is also Raman active, a key diagnostic band for the cyclopropyl moiety is its symmetric ring "breathing" vibration, which gives a strong and characteristic signal. osu.edu The C-C and C-H vibrations of the alkyl chain are also readily observed.

Table 3: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₂, CH) | 2850 - 3010 | Strong |

| C=O Stretch | Ketone | 1690 - 1705 | Medium |

| Cyclopropyl Ring Breathing | Cyclopropyl | ~1200 - 1250 | Strong |

| C-C Stretch | Alkyl | 800 - 1200 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Studies

High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. whitman.edu For this compound (C₇H₁₂O₂), the calculated exact mass is 128.08373 u. An HRMS measurement confirming this value would validate the molecular formula.

Electron ionization (EI) would induce predictable fragmentation patterns that further corroborate the structure. The most common fragmentation pathways for ketones involve alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. miamioh.edu Another likely fragmentation is the loss of a water molecule from the alcohol group.

Table 4: Predicted HRMS Fragments for this compound

| m/z (Predicted) | Formula of Fragment | Origin of Fragment |

|---|---|---|

| 128.0837 | [C₇H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 110.0732 | [C₇H₁₀O]⁺˙ | [M - H₂O]⁺˙ |

| 85.0653 | [C₅H₉O]⁺ | [M - C₂H₃O]⁺ (Loss of acetyl radical) |

| 69.0340 | [C₄H₅O]⁺ | [M - C₃H₇O]⁺ (α-cleavage, loss of hydroxypropyl radical) |

| 41.0391 | [C₃H₅]⁺ | Cyclopropyl cation from α-cleavage |

Chromatographic Techniques for Purity and Separation

Following a comprehensive search of available scientific literature, no specific chromatographic methods for the analysis, purity assessment, or separation of this compound could be identified. Research articles and analytical data detailing techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) specifically applied to this compound are not present in the public domain.

While general chromatographic principles could theoretically be applied, the absence of published research prevents the inclusion of detailed, scientifically validated findings, including specific stationary phases, mobile phase compositions, detection methods, or retention times. Therefore, no data tables or detailed research findings on the chromatographic separation of this compound can be provided.

Computational Chemistry and Theoretical Investigations of 1 Cyclopropyl 4 Hydroxy 1 Butanone

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the electronic distribution and energy of the system.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A typical DFT study on 1-Cyclopropyl-4-hydroxy-1-butanone would involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, cc-pVTZ) to optimize the molecule's geometry and calculate various electronic properties. These properties could include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO gap can indicate the chemical stability of the compound.

Electron Density and Electrostatic Potential: These calculations would reveal the distribution of charge within the molecule, highlighting electron-rich and electron-poor regions. The electrostatic potential map would be particularly useful in predicting sites for nucleophilic and electrophilic attack.

Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis could be used to assign partial charges to each atom, offering further insight into reactivity.

Without published research, no specific data tables for these properties can be presented.

Modeling of Reaction Mechanisms and Pathways

Computational modeling is instrumental in mapping out the step-by-step transformations that occur during a chemical reaction.

Transition State Searches and Intrinsic Reaction Coordinate (IRC) Calculations

To study a potential reaction involving this compound, such as its oxidation, reduction, or rearrangement, researchers would first identify the stationary points on the potential energy surface: the reactants, products, and any intermediates. The highest energy point along the lowest energy path between a reactant/intermediate and the next species is the transition state.

Transition State Searches: Various algorithms are used to locate the saddle point corresponding to the transition state structure.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state, confirming that it correctly connects the intended reactant and product.

No such mechanistic studies have been reported for this specific molecule.

Energetic Profiles of Reactions

Once the stationary points are located, their relative energies can be calculated to construct a reaction energy profile. This profile provides key thermodynamic and kinetic information:

Activation Energy (Ea): The energy difference between the reactants and the transition state, which determines the reaction rate.

Reaction Enthalpy (ΔH): The energy difference between the products and reactants, indicating whether the reaction is exothermic or endothermic.

A hypothetical reaction energy profile would plot the relative energy against the reaction coordinate, but no such data is available for this compound.

Prediction and Interpretation of Spectroscopic Data

Computational methods can predict various types of spectra, which is invaluable for identifying and characterizing a compound. For this compound, one could theoretically calculate:

Infrared (IR) Spectrum: By calculating the vibrational frequencies and their intensities, a theoretical IR spectrum can be generated. This would show characteristic peaks for the O-H stretch, C=O stretch of the ketone, and vibrations associated with the cyclopropyl (B3062369) ring.

Nuclear Magnetic Resonance (NMR) Spectrum: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule, which are essential for structural elucidation.

UV-Vis Spectrum: Time-dependent DFT (TD-DFT) could be used to calculate the electronic transitions and predict the wavelengths of maximum absorption (λmax) in the ultraviolet-visible spectrum.

While these predictions are theoretically possible, the actual computed data for this compound have not been published.

Stereochemical Predictions and Conformational Analysis

Computational chemistry provides powerful tools for predicting the three-dimensional structure and conformational preferences of molecules like this compound. The conformational landscape of this molecule is primarily dictated by the interplay of steric and electronic effects arising from its constituent functional groups: the cyclopropyl ring, the ketone, and the flexible hydroxybutyl chain.

Furthermore, the presence of the cyclopropyl group introduces a phenomenon known as the "cyclopropyl effect". Research on related systems, such as cyclopropyl-substituted cyclohexanes, has shown that the presence of a spirocyclopropane adjacent to a substituted carbon can lead to a preference for an axial orientation of the substituent, a counterintuitive finding given the typical preference for equatorial substitution to minimize steric interactions. This effect is attributed to increased torsional strain in the equatorial conformer. While this compound is an acyclic system, the principles of torsional strain associated with the cyclopropyl group remain influential. The interaction between the cyclopropyl ring and the adjacent carbonyl group will favor a staggered arrangement to minimize these torsional strains.

The flexible hydroxybutyl chain also contributes significantly to the conformational isomerism of the molecule. The rotations around the C2-C3 and C3-C4 bonds allow the chain to adopt various spatial arrangements. A particularly important consideration is the potential for intramolecular hydrogen bonding between the hydroxyl group (-OH) and the carbonyl oxygen (C=O). The formation of a five- or six-membered intramolecular hydrogen-bonded ring can significantly stabilize certain conformations. For instance, a conformation where the hydroxyl proton interacts with the lone pair of electrons on the carbonyl oxygen would be of lower energy.

To summarize the expected conformational preferences, a qualitative analysis suggests that the most stable conformer of this compound would likely exhibit a perpendicular orientation of the cyclopropyl ring relative to the carbonyl group and an intramolecular hydrogen bond between the hydroxyl and carbonyl groups.

Table 1: Predicted Key Dihedral Angles and Relative Stabilities for Low-Energy Conformers of this compound (Theoretical)

| Conformer | Dihedral Angle (C(ring)-C1-C2=O) | Intramolecular H-bond | Predicted Relative Stability |

| A | ~90° (Perpendicular) | Yes | Most Stable |

| B | ~90° (Perpendicular) | No | Less Stable |

| C | ~0° (Bisected) | Yes | Least Stable |

| D | ~0° (Bisected) | No | Highly Unstable |

Note: The relative stabilities are qualitative predictions based on general principles of conformational analysis. Precise energy differences would require specific quantum mechanical calculations.

Molecular Dynamics Simulations for Dynamic Behavior

A comprehensive search of the scientific literature did not yield any specific molecular dynamics (MD) simulation studies focused on this compound.

Molecular dynamics simulations are a powerful computational method used to study the time-dependent behavior of molecules. Had such studies been available for this compound, they would provide valuable insights into:

Conformational Landscape Exploration: MD simulations could explore the full range of accessible conformations of the molecule over time, identifying the most populated conformational states and the energy barriers between them. This would provide a more dynamic picture than the static view offered by conformational analysis alone.

Flexibility and Internal Motions: The simulations would reveal the flexibility of the hydroxybutyl chain and the vibrational motions of the entire molecule. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or solvents.

Dynamics of Intramolecular Interactions: The formation and breaking of the intramolecular hydrogen bond between the hydroxyl and carbonyl groups could be observed directly in an MD simulation. This would provide information on the strength and lifetime of this interaction, which can influence the molecule's chemical reactivity and physical properties.

In the absence of specific MD studies, our understanding of the dynamic behavior of this compound is limited to inferences drawn from its static conformational analysis and the known behavior of similar chemical structures.

Emerging Research Avenues and Future Perspectives in 1 Cyclopropyl 4 Hydroxy 1 Butanone Chemistry

Exploration of Novel Catalytic Systems for Efficient Transformations

The development of efficient catalytic systems is paramount for unlocking the full synthetic potential of 1-cyclopropyl-4-hydroxy-1-butanone and its derivatives. Recent advancements have focused on expanding the scope and efficiency of transformations involving alkyl cyclopropyl (B3062369) ketones, which have historically been challenging substrates compared to their aryl counterparts. nih.govacs.org

A significant breakthrough has been the use of samarium(II) iodide (SmI2) in combination with substoichiometric amounts of elemental samarium (Sm0) as a robust catalytic system for formal [3+2] cycloadditions of alkyl cyclopropyl ketones with alkenes and alkynes. nih.govacs.orgnih.gov This system effectively prevents catalyst deactivation, a common issue with SmI2 catalysis, thereby enabling the transformation of previously unreactive alkyl cyclopropyl ketones into complex sp3-rich products. nih.govacs.org Experimental and computational studies have been crucial in understanding the reactivity trends and expanding the substrate scope to include even complex bicyclic cyclopropyl ketones. acs.orgnih.gov

Furthermore, hydrogen-borrowing catalysis has emerged as a sustainable method for the α-cyclopropanation of ketones. acs.org This approach, mediated by a metal catalyst, involves the in-situ generation of a carbonyl compound from an alcohol, followed by an aldol (B89426) condensation and subsequent reduction to yield the cyclopropanated product. acs.org This strategy offers a novel disconnection for the synthesis of α-cyclopropyl ketones.

Biocatalysis also presents a promising frontier. Enzyme-catalyzed carbene transfer reactions using myoglobin (B1173299) variants have been developed for the asymmetric cyclopropanation of olefins, yielding optically active α-cyclopropyl-pyruvates. rsc.org These chemoenzymatic methods provide access to enantioenriched cyclopropane (B1198618) scaffolds that can be further diversified. rsc.org

| Catalytic System | Transformation | Substrate | Key Advantages |

| SmI2 / Sm0 | Formal [3+2] Cycloaddition | Alkyl cyclopropyl ketones | Engages unreactive substrates, prevents catalyst deactivation |

| Metal-catalyzed Hydrogen Borrowing | α-Cyclopropanation | Ketones and alcohols | Sustainable, in-situ generation of reactants |

| Myoglobin Variants | Asymmetric Cyclopropanation | Olefins and diazo compounds | High enantioselectivity, access to chiral building blocks |

Integration into Methodologies for Complex Molecule and Natural Product Synthesis

The unique structural and reactive properties of the cyclopropyl group make this compound a valuable synthon for the construction of complex molecular architectures and natural products. mdpi.commarquette.edu The strained three-membered ring can participate in a variety of ring-opening and rearrangement reactions, providing access to diverse carbocyclic and heterocyclic frameworks.

One of the key applications is in formal [3+2] cycloaddition reactions, which lead to the formation of highly substituted cyclopentane (B165970) rings. nih.govacs.orgnih.gov These cyclopentanoid motifs are prevalent in a wide range of natural products. nih.govacs.org The development of enantioselective versions of these cycloadditions, often employing dual-catalyst systems, has further enhanced their utility in asymmetric synthesis. nih.gov

The cyclopropyl ketone moiety can also be transformed into other functional groups while retaining the core cyclopropane ring. For instance, α-cyclopropyl ketones can be converted to the corresponding α-cyclopropyl carboxylic acids, which are versatile intermediates for further synthetic manipulations. acs.org This transformation allows for the incorporation of the cyclopropyl motif into a wider array of target molecules.

The synthesis of natural products containing the cyclopropane ring has been a long-standing area of interest. marquette.edu Methods such as the Simmons-Smith cyclopropanation and transition metal-catalyzed carbene additions are foundational. marquette.edu More recent developments, including the use of novel catalytic systems as described in the previous section, are expanding the toolbox for the stereoselective synthesis of complex cyclopropane-containing natural products. marquette.edu

Advanced C-H Functionalization Strategies for Butanone and Cyclopropyl Systems

Direct functionalization of C-H bonds represents a highly atom- and step-economical approach to molecular synthesis. acs.org In the context of this compound, both the butanone backbone and the cyclopropyl ring present opportunities for late-stage functionalization.

For butanone and related ketone systems, visible-light-activated asymmetric β-C(sp³)–H functionalization has been demonstrated. acs.org This method, utilizing a stereogenic-at-rhodium Lewis acid catalyst, allows for the formation of C-C bonds at the β-position of the ketone with high yields and excellent stereoselectivity. acs.org While this has been shown for 2-acyl imidazoles and pyridines, the principles could potentially be extended to other ketone systems.

The C-H bonds of the cyclopropane ring itself are also targets for functionalization. Palladium-catalyzed enantioselective C-H activation of cyclopropanes has been achieved using mono-N-protected amino acid ligands. nih.gov This allows for the cross-coupling of the cyclopropane with a variety of organoboron reagents, providing a novel method for the synthesis of enantioenriched cis-substituted cyclopropanecarboxylic acids. nih.gov

Furthermore, iron-catalyzed azidation of tertiary C-H bonds has been shown to be a mild and selective method suitable for late-stage functionalization of complex molecules, including those containing cyclopropane rings. nih.gov This reaction introduces a nitrogen-containing functional group, which is prevalent in many bioactive compounds. nih.gov

| Functionalization Strategy | Target C-H Bond | Key Features |

| Visible-Light-Activated Asymmetric Functionalization | β-C(sp³)–H of ketones | High yield and stereoselectivity |

| Palladium-Catalyzed Enantioselective Activation | Cyclopropyl C-H | Synthesis of chiral cis-substituted cyclopropanes |

| Iron-Catalyzed Azidation | Tertiary C-H | Mild, selective, late-stage functionalization |

Development of Innovative Flow Chemistry Applications for Scalable Synthesis

Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for scalability. thieme-connect.dewiley-vch.de The synthesis of cyclopropyl ketones and their derivatives is an area where flow chemistry is beginning to make a significant impact.

Continuous-flow synthesis of arylthio-cyclopropyl carbonyl compounds has been developed using a reusable solid acid catalyst. mdpi.com This method allows for the multigram, scalable synthesis of these compounds under mild conditions. mdpi.com Similarly, a two-step continuous flow process has been established for the synthesis of 1,1-cyclopropane aminoketones. rsc.orgrsc.orgresearchgate.net This telescoped synthesis, which combines a photocyclization with a subsequent reaction with amines, significantly reduces reaction times and increases productivity compared to batch methods. rsc.orgresearchgate.net

Flow chemistry is also particularly well-suited for reactions that involve unstable or hazardous intermediates. wiley-vch.de For example, the generation and use of highly reactive species like dichloromethyllithium for homologation reactions can be safely and efficiently performed in a continuous flow setup. wiley-vch.de The principles of such processes could be adapted for the synthesis of complex cyclopropane derivatives.

The application of flow chemistry has been demonstrated in the synthesis of active pharmaceutical ingredients (APIs) that contain cyclopropyl moieties. thieme-connect.de These examples highlight the strategies and technologies used to design efficient and scalable flow processes, which can serve as a basis for the future development of large-scale syntheses of this compound and related compounds. thieme-connect.dewiley-vch.de

| Flow Chemistry Application | Target Compound Class | Key Advantages |

| Acid-Catalyzed Synthesis | Arylthio-cyclopropyl carbonyls | Scalable, reusable catalyst, mild conditions |

| Two-Step Telescoped Synthesis | 1,1-Cyclopropane aminoketones | Reduced reaction time, increased productivity |

| Synthesis of API Intermediates | Cyclopropyl-containing molecules | Enhanced safety, efficient handling of reactive species |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.